molecular formula C14H18N2O5 B1623447 L-alpha-Aspartyl-D-phenylalanine methyl ester CAS No. 22839-65-2

L-alpha-Aspartyl-D-phenylalanine methyl ester

Cat. No.: B1623447
CAS No.: 22839-65-2
M. Wt: 294.3 g/mol
InChI Key: IAOZJIPTCAWIRG-WDEREUQCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Aspartame can be synthesized through both chemical and enzymatic methods. The chemical synthesis involves the protection of the amino group in aspartic acid, typically using carbobenzoxy or formyl groups. The protected aspartic acid is then converted to its anhydride, which is condensed with phenylalanine methyl ester. The protective group is subsequently removed to yield aspartame .

In the enzymatic synthesis, thermolysin is used to catalyze the reaction between aspartic acid and phenylalanine methyl ester. This method also requires the protection of the amino group in aspartic acid .

Industrial Production Methods

Industrial production of aspartame often combines both enzymatic and chemical processes. A novel route involves the enzymatic production of alpha-L-aspartyl-L-phenylalanine beta-methyl ester from L-aspartic acid dimethyl ester and L-phenylalanine using alpha-amino acid ester acyl transferase. This intermediate is then chemically transformed into aspartame hydrochloride in an aqueous solution with methanol and hydrochloric acid, followed by the removal of hydrochloric acid to form aspartame .

Chemical Reactions Analysis

Types of Reactions

Aspartame undergoes several types of chemical reactions, including hydrolysis, oxidation, and thermal decomposition. Under strongly acidic or alkaline conditions, aspartame can hydrolyze to produce methanol, aspartic acid, and phenylalanine .

Common Reagents and Conditions

Major Products

The major products formed from the hydrolysis of aspartame are methanol, aspartic acid, and phenylalanine .

Mechanism of Action

Aspartame exerts its sweetening effect by binding to taste receptors on the tongue, specifically the taste receptor type 1 member 3 (T1R3). Upon ingestion, aspartame is metabolized into aspartic acid, phenylalanine, and methanol. These components are absorbed into the bloodstream and utilized in normal body processes. Aspartame does not accumulate in the body .

Comparison with Similar Compounds

Aspartame is unique among artificial sweeteners due to its composition of natural amino acids and its high sweetness potency. Similar compounds include:

    Saccharin: Another artificial sweetener, but with a bitter aftertaste and different chemical structure.

    Sucralose: A chlorinated derivative of sucrose, also used as a low-calorie sweetener.

    Acesulfame potassium: A calorie-free sweetener often used in combination with other sweeteners to enhance sweetness.

Aspartame’s unique combination of amino acids and its metabolic pathway distinguish it from these other sweeteners .

Properties

IUPAC Name

(3S)-3-amino-4-[[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOZJIPTCAWIRG-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22839-65-2
Record name Methyl L-alpha-aspartyl-D-phenylalanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022839652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL L-ALPHA-ASPARTYL-D-PHENYLALANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83860AQE03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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